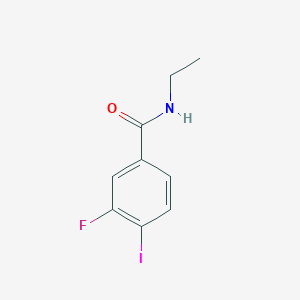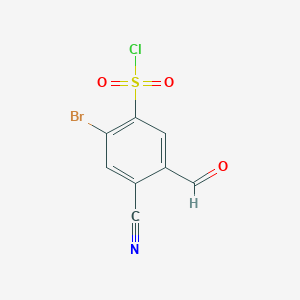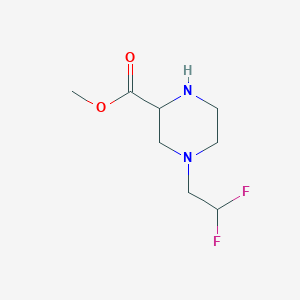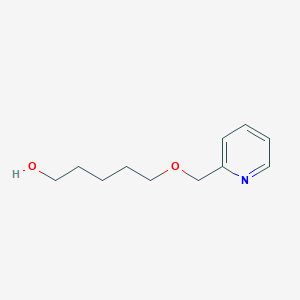amine hydrochloride CAS No. 2098111-87-4](/img/structure/B1484714.png)
[4-(Benzyloxy)-2-fluorobutyl](methyl)amine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters in organic synthesis . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . Additionally, the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments with a metal catalyst, could potentially be relevant .Wissenschaftliche Forschungsanwendungen
Novel Synthons for Peptide Synthesis
Research by Breitenmoser et al. (2001) on a related compound, methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, highlights its utility as a novel synthon for dipeptide synthesis, particularly for Aib-Hyp (Aib = 2-aminobutyric acid, Hyp = (2S,4R)-4-hydroxyproline) dipeptides. This demonstrates the potential of similar compounds in synthesizing peptides with specific structures and functions, which could be crucial in developing therapeutic peptides and studying protein-protein interactions (Breitenmoser et al., 2001).
Fluorescence Probe Properties
Singh and Darshi (2002) explored the fluorescence probe properties of certain diphenylbutadienes in micelles and vesicles, which include compounds structurally akin to the one . This research indicates the potential use of such compounds in studying microenvironments within biological systems, providing insights into cellular processes and membrane dynamics (Singh & Darshi, 2002).
Metabolic Pathways and Drug Design
Boeren et al. (1992) investigated the metabolism of halogenated anilines, revealing insights into the metabolic pathways of similar halogenated compounds. Understanding these pathways is essential for designing drugs with optimal pharmacokinetics and reduced toxicity. Such studies could inform the development of new therapeutic agents, considering the metabolic fate of halogen-containing molecules (Boeren et al., 1992).
DNA Repair Enzyme Activity
Schirrmacher et al. (2002) synthesized labeled derivatives of 6-benzyloxy-9H-purin-2-ylamine for evaluating the activity of the DNA repair enzyme O^6-methylguanine-DNA-methyl-transferase (MGMT) in tumor tissues. This research highlights the potential use of structurally related compounds in cancer research, particularly for assessing the efficacy of chemotherapeutic agents and understanding tumor resistance mechanisms (Schirrmacher et al., 2002).
Eigenschaften
IUPAC Name |
2-fluoro-N-methyl-4-phenylmethoxybutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.ClH/c1-14-9-12(13)7-8-15-10-11-5-3-2-4-6-11;/h2-6,12,14H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAJNOQHYZYKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CCOCC1=CC=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzyloxy)-2-fluorobutyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate](/img/structure/B1484637.png)
![1-Methyl-4,7-dihydropyrano[3,4-d]imidazol-6(1H)-one](/img/structure/B1484638.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-pyrazol-1-yl]-butyric acid methyl ester](/img/structure/B1484641.png)



![trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1484652.png)

